REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>CN(C)C=O>[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][N:12]([C:16]3[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=3)[CH2:13][CH2:14]2)=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched
|
Type
|
ADDITION
|
Details
|
by pouring into water and acidifying with aq 2N HCl solution to pH 1
|
Type
|
WASH
|
Details
|
The acidic layer was washed with diethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
filtered through phase
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was recrystallised from methanol/ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |